2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
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Overview
Description
2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone is a complex organic compound characterized by its unique molecular structure, which includes a dichlorophenyl sulfanyl group and a dimethylimidazo[1,2-a]pyridin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridin structure. This can be achieved through a cyclization reaction involving appropriate precursors such as 2,7-dimethylimidazo[1,2-a]pyridin-3-yl derivatives
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its biological activity may be harnessed to develop treatments for various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications where its unique properties are advantageous.
Mechanism of Action
The mechanism by which 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone
2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone
Uniqueness
The uniqueness of 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone lies in its specific arrangement of chlorine atoms and the presence of the sulfanyl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS/c1-10-5-6-21-16(7-10)20-11(2)17(21)14(22)9-23-15-4-3-12(18)8-13(15)19/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOUCLNYJVRYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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